molecular formula C15H14O2 B130163 4'-Methylbiphenyl-2-carboxylic acid methyl ester CAS No. 114772-34-8

4'-Methylbiphenyl-2-carboxylic acid methyl ester

Cat. No.: B130163
CAS No.: 114772-34-8
M. Wt: 226.27 g/mol
InChI Key: IHNIAWHITVGYJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methylbiphenyl-2-carboxylic acid methyl ester can be synthesized through the esterification of 4’-methylbiphenyl-2-carboxylic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the carboxylic acid and methanol mixture under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the synthesis of 4’-methylbiphenyl-2-carboxylic acid methyl ester involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis
4'-Methylbiphenyl-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of angiotensin II receptor blockers, such as Telmisartan and Valsartan , which are widely used to treat hypertension. The compound's structure allows for specific modifications that lead to the formation of active pharmaceutical ingredients (APIs) that inhibit the angiotensin II receptor, thereby effectively lowering blood pressure .

1.2 Mechanism of Action
The compound's role in drug synthesis involves contributing to the formation of APIs that interact with biological receptors. For instance, in Telmisartan synthesis, this compound is transformed into a key fragment that directly influences the drug's efficacy .

Research Insights and Case Studies

3.1 Case Study: Telmisartan Synthesis
A study highlighted an efficient approach to synthesizing Telmisartan using this compound as an intermediate. The research focused on optimizing reaction conditions to enhance yield while minimizing impurities . The findings demonstrated that careful control of reaction parameters significantly improved product quality.

3.2 Stability Indicating HPLC Method
Research also established a stability-indicating High-Performance Liquid Chromatography (HPLC) method for analyzing Telmisartan formulations, underscoring the importance of this compound in ensuring product stability and efficacy .

Biological Activity

4'-Methylbiphenyl-2-carboxylic acid methyl ester, also known as methyl 4'-methylbiphenyl-2-carboxylate, is a compound of interest due to its potential biological activities. This article discusses its antimicrobial and anticancer properties, synthesis, and mechanism of action based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a methyl group and a carboxylate ester functional group. Its molecular formula is C_15H_14O_2, and it has a molecular weight of 230.27 g/mol. The compound's structure allows for various interactions within biological systems, contributing to its activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human lung cancer cells (A549). The results indicated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)50Induction of apoptosis
MOLT-4 (Leukemia)45Cell cycle arrest at G0/G1 phase
HeLa (Cervical)60ROS generation leading to cell death

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, altering membrane integrity and leading to cell lysis.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been linked to apoptosis in cancer cells.
  • Inhibition of Key Signaling Pathways : It may inhibit pathways involved in cell proliferation and survival, such as MAPK and PI3K/Akt pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction between 4-methylbiphenyl-2-carboxylic acid and methanol in the presence of an acid catalyst. Various derivatives are being studied for enhanced biological activity.

Table 3: Synthetic Routes and Yields

Reaction StepYield (%)
Esterification with methanol85
Purification via recrystallization90

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-methylbiphenyl-2-carboxylic acid methyl ester, and how do reaction conditions influence yield?

The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between 2-cyano-1-bromobenzene and 4-methylphenylboronic acid, catalyzed by palladium acetate and triphenylphosphine in acetonitrile with triethylamine as a base. The intermediate 4′-methylbiphenyl-2-carbonitrile is hydrolyzed under acidic conditions to form 4′-methylbiphenyl-2-carboxylic acid, which is esterified using methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester . Key factors affecting yield include:

  • Catalyst loading : Optimal Pd(OAc)₂ concentration (0.5–1 mol%) minimizes side reactions.
  • Hydrolysis conditions : Controlled acidic hydrolysis (e.g., HCl/H₂O at 80°C) avoids over-degradation.
  • Esterification efficiency : Excess methanol and prolonged reflux improve ester conversion.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm biphenyl backbone and ester group (e.g., methyl ester peak at δ ~3.9 ppm).
  • HPLC : Reversed-phase C18 columns (e.g., Purospher STAR) with UV detection at 254 nm effectively separate biphenyl derivatives. For example, biphenyl-2-ol analogs show retention times between 5–9 minutes under gradient elution (acetonitrile/water) .
  • GC-MS : Useful for detecting ester degradation products (e.g., free carboxylic acids) under thermal stress .

Q. How can researchers address discrepancies in chromatographic retention times during method development?

Discrepancies arise from column batch variability or mobile phase pH shifts. Mitigation strategies include:

  • Column standardization : Use USP-classified C18 columns with identical ligand density.
  • Buffer optimization : Adjust phosphate buffer pH (2.5–3.5) to minimize ionization of carboxylic acid impurities .
  • Spiking experiments : Co-inject with reference standards (e.g., biphenyl-2-ol) to confirm peak identity .

Advanced Research Questions

Q. How can trace impurities (e.g., brominated derivatives) be identified and quantified in this compound?

Impurities like 1,1-dimethylethyl 4'-(bromomethyl)biphenyl-2-carboxylate (EP Impurity H) may form during synthesis. Analytical approaches include:

  • LC-MS/MS : Use electrospray ionization (ESI+) to detect brominated analogs (e.g., [M+H]⁺ at m/z 335.0) with a mass accuracy threshold of ±5 ppm .
  • Forced degradation studies : Expose the compound to light or heat to generate degradants, then compare retention times and fragmentation patterns with spiked impurity standards .

Q. What experimental strategies optimize ester stability under hydrolytic conditions?

  • pH-controlled stability : The ester group is stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions (pH >8). Use buffered solutions (e.g., citrate buffer) for long-term storage .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~150°C, suggesting storage below 25°C to prevent ester cleavage .

Q. How can researchers resolve conflicting data in mechanistic studies of Suzuki coupling steps?

Contradictions in reaction pathways (e.g., homo-coupling vs. cross-coupling) can be addressed by:

  • Kinetic monitoring : Use in-situ IR spectroscopy to track boronic acid consumption and intermediate formation.
  • Control experiments : Test reaction in the absence of Pd catalyst to confirm catalytic activity .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies : Model the ester’s interaction with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Focus on substituent effects at the 4'-methyl position .
  • QSAR modeling : Correlate logP values (calculated via ChemAxon) with observed solubility or membrane permeability .

Q. Methodological Tables

Table 1. HPLC Method Parameters for Biphenyl Derivatives

ColumnMobile PhaseGradientFlow RateDetectionRetention Time Range
C18 (5 µm)Acetonitrile/Water (0.1% H₃PO₄)40→80% ACN (15 min)1.0 mL/minUV 254 nm5–9 min

Table 2. Key Stability Data

ConditionDegradation PathwayHalf-Life (25°C)
pH 7.4 (phosphate)Hydrolysis to carboxylic acid48 hours
40°C/75% RHNo significant change>30 days

Properties

IUPAC Name

methyl 2-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNIAWHITVGYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362716
Record name Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-34-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4′-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114772-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6 g of sulfuric acid in 12 ml of methanol was added to 3.2 g of 2-(4-methylphenyl)benzoic acid [see A. I. Meyers et al., J. Org. Chem., 43, 1372 (1978)], and the mixture was heated under reflux for 8 hr. The refluxed solution was cooled, poured into ice water, weakly alkalified with aqueous ammonia and extracted with ether. The extract was dried over anhydrous magnesium sulfate. The dried extract was concentrated, and the residue was recrystallized from n-hexane to prepare 2.4 g of the title compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 1.6M solution of butyllithium in hexane (24.0 ml) was added dropwise to a stirred solution of 4-bromotoluene (6.0 g) in dry tetrahydrofuran (THF) (50 ml) at -78° C. under an atmosphere of argon. The temperature was maintained at -78° C. for 20 minutes and then a 1M solution of anhydrous zinc chloride in ether (38.6 ml) was added. The solution was kept at -78° C. for 15 minutes, and then tetrakis(triphenylphosphine)palladium (60 mg) in THF (5 ml) was added, followed by methyl 2-iodobenzoate (6.1 g) in THF (10 ml). The solution was allowed to reach ambient temperature over 1 hour, then heated under reflux for 5 hours. The solvent was removed by evaporation and the residue was dissolved in chloroform (150 ml). The solution was washed with a solution of ethylenediamine tetracetic acid (10 g) in water (100 ml) and the aqueous layer was re-extracted with chloroform (100 ml). The combined organic extracts were dried (MgSO4) and the solvent removed by evaporation. The residue was purified by flash chromatography, eluting with ethyl acetate/hexane(1:9 v/v) to give methyl 4'methylbiphenyl-2-carboxylate (B1) as a colourless oil (4.4 g); NMR: 2.4(s,3H), 3.65(s,3H), 7.2(s,4H), 7.35(m,3H), 7.5(m,1H), 7.8(d,1H).
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Synthesis routes and methods IV

Procedure details

N-Bromosuccinimide (19.6 g) and azo(bisisobutyronitrile) (200 mg) were added to a solution of 2,6-dimethylbenzoic acid in carbon tetrachloride (300 ml) and chloroform (50 ml). The mixture was degassed, placed under an atmosphere of argon and then heated under reflux for 2 hours. The mixture was cooled to ambient temperature and insoluble material removed by filtration. The filtrate was then extracted with aqueous sodium bicarbonate solution and the aqueous extracts carefully acidified with 48% hydrobromic acid. The precipitated solid was collected by filtration and dried under vacuum to give 4-bromomethyl-2-methylbenzoic acid (B) (3.92 g) as a white solid, m.p. 157°-160° C.; NMR (CDCl3): 2.66(s, 3H), 4.56(s, 2H), 7.2-7.35(complex m, 2H), 8.04(d, 1H).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4'-Methylbiphenyl-2-carboxylic acid methyl ester
4'-Methylbiphenyl-2-carboxylic acid methyl ester
4'-Methylbiphenyl-2-carboxylic acid methyl ester
4'-Methylbiphenyl-2-carboxylic acid methyl ester
4'-Methylbiphenyl-2-carboxylic acid methyl ester
4'-Methylbiphenyl-2-carboxylic acid methyl ester

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